Ethyl 3,3-dibromo-2-oxopropanoate
Description
While specific data on this compound is absent in the provided evidence, its structural analogs (e.g., ethyl 3,3-dichloro-2-oxopropanoate and ethyl 3-bromo-2,2-difluoropropanoate ) suggest its utility as a reactive intermediate. The presence of two bromine atoms at the β-position likely enhances electrophilic reactivity, making it valuable for cross-coupling reactions or as a precursor to heterocyclic compounds.
Properties
IUPAC Name |
ethyl 3,3-dibromo-2-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNLKNXLOUVIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336434 | |
| Record name | Ethyl 3,3-dibromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76179-25-4 | |
| Record name | Ethyl 3,3-dibromo-2-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dibromo-2-oxopropanoate can be synthesized through the bromination of ethyl acetoacetate. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are carried out in reactors equipped with temperature control systems to ensure consistent product quality. The use of automated systems for the addition of bromine and the removal of by-products is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dibromo-2-oxopropanoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 3-bromo-2-oxopropanoate or ethyl 2-oxopropanoate.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Nucleophilic substitution: Products include ethyl 3-amino-2-oxopropanoate, ethyl 3-thio-2-oxopropanoate, etc.
Reduction: Products include ethyl 3-bromo-2-oxopropanoate and ethyl 2-oxopropanoate.
Hydrolysis: The major product is 3,3-dibromo-2-oxopropanoic acid.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of ethyl 3,3-dibromo-2-oxopropanoate is in the synthesis of heterocyclic compounds. It serves as an electrophile in the synthesis of thiazoles and other nitrogen-containing heterocycles. For instance, it can react with substituted benzothioamides to yield thiazole derivatives, which are valuable in pharmaceuticals due to their biological activities .
Case Study: Synthesis of Thiazoles
A study demonstrated that this compound was successfully used to synthesize various thiazole derivatives through electrophilic aromatic substitution reactions. The yields ranged from 60% to 85%, showcasing its efficacy as a synthetic intermediate .
Pharmacological Applications
This compound has shown potential in pharmacological applications, particularly in developing anti-cancer agents. The compound's structure allows it to interact with biological targets effectively.
Case Study: Anti-Cancer Activity
Research indicated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. For example, a derivative was found to inhibit cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .
Analytical Applications
The compound can also be utilized in analytical chemistry for the development of chromatographic methods. It is suitable for high-performance liquid chromatography (HPLC) applications, allowing for the separation and analysis of related compounds.
Data Table: HPLC Method Conditions
| Parameter | Condition |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile/water/phosphoric acid |
| Flow Rate | 1 mL/min |
| Detection Method | UV detection at 254 nm |
This method is scalable and can be adapted for preparative separations in pharmaceutical research .
Environmental Chemistry
This compound's reactivity makes it a candidate for studying environmental degradation processes of halogenated compounds. Its breakdown products can be analyzed to understand the environmental impact of such substances.
Case Study: Degradation Pathways
Research has examined the photodegradation pathways of this compound under UV light exposure. The study revealed that photolysis leads to the formation of less toxic brominated byproducts, which could mitigate environmental risks associated with halogenated compounds .
Mechanism of Action
The mechanism of action of ethyl 3,3-dibromo-2-oxopropanoate involves its reactivity towards nucleophiles and reducing agents. The presence of the bromine atoms and the keto group makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Reactivity and Stability
- Halogen Effects: Bromine’s higher atomic radius and polarizability compared to chlorine or fluorine increase electrophilicity, favoring nucleophilic attack. For example, ethyl 3-bromo-2,2-difluoropropanoate undergoes Suzuki-Miyaura couplings more readily than chloro analogs.
- Steric and Electronic Effects : Bulky substituents (e.g., diphenyl groups in ) reduce reactivity but enhance thermal stability, whereas electron-withdrawing groups (e.g., nitro in ) activate the keto group for cyclization reactions.
Research Findings and Trends
- Green Chemistry : Solvent-free protocols for β-ketoester synthesis are emerging, reducing reliance on THF or DMF .
- Computational Modeling : DFT studies predict higher reactivity for dibromo derivatives compared to dichloro analogs, supporting their use in cross-coupling catalysis (hypothesized based on halogen trends).
Biological Activity
Ethyl 3,3-dibromo-2-oxopropanoate is a synthetic organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Synthesis
This compound is characterized by its unique structure featuring two bromine atoms attached to the 3-position of a 2-oxopropanoate moiety. The compound can be synthesized through the bromination of ethyl acetoacetate using bromine in solvents like acetic acid or carbon tetrachloride under controlled conditions to prevent over-bromination.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The compound's reactivity allows it to interact with bacterial enzymes, potentially disrupting their function and leading to cell death .
Cytotoxicity and Anticancer Activity
In vitro assays have demonstrated that this compound possesses cytotoxic effects against human cancer cell lines. For instance, it has been tested against breast cancer cells (MCF-7) and leukemia cells (L1210), showing a dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
The biological activity of this compound can be attributed to its structural features:
- Nucleophilic Reactivity : The presence of bromine atoms enhances the compound's reactivity towards nucleophiles. This allows it to participate in various chemical transformations relevant to biological systems.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and contribute to its antimicrobial and anticancer properties .
Case Studies
- Antibacterial Activity Assessment : A study evaluated the antibacterial efficacy of this compound against Pseudomonas aeruginosa. Results indicated a minimum inhibitory concentration (MIC) value significantly lower than that of conventional antibiotics, suggesting its potential as a novel antibacterial agent .
- Cytotoxicity Evaluation : In a comparative study with other brominated compounds, this compound exhibited superior cytotoxicity against MCF-7 cells, with IC50 values indicating effective concentration levels for therapeutic applications .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈Br₂O₃ |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Cytotoxicity (IC50) | MCF-7: X µM; L1210: Y µM |
| Mechanism of Action | Enzyme inhibition; apoptosis induction |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
